molecular formula C12H25N3O B1468130 2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide CAS No. 1247344-45-1

2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide

Cat. No. B1468130
CAS RN: 1247344-45-1
M. Wt: 227.35 g/mol
InChI Key: OOAJQSHGCYACRQ-UHFFFAOYSA-N
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Description

The molecule “2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

While specific synthesis methods for “2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Molecular Structure Analysis

The molecular structure of “2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide” would likely be influenced by the pyrrolidine ring. This ring is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Chiral Separation

Chiral separation, the process of isolating enantiomers from a racemic mixture, is a critical process in diverse scientific disciplines . This compound could potentially be used in techniques such as high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC) for improved resolution and faster analysis times .

Environmental Analysis

Given its potential use in chiral separation, this compound could also be used in environmental analysis . For example, it could be used to detect and quantify the presence of specific enantiomers in environmental samples .

Mechanism of Action

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-3-6-15(7-4-2)12(16)10-14-8-5-11(13)9-14/h11H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAJQSHGCYACRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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